Cholesteryl heptanoate

Beschreibung

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O2/c1-7-8-9-10-14-32(35)36-27-19-21-33(5)26(23-27)15-16-28-30-18-17-29(25(4)13-11-12-24(2)3)34(30,6)22-20-31(28)33/h15,24-25,27-31H,7-14,16-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWDMNPRHKRGKB-DYQRUOQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922625 | |

| Record name | Cholest-5-en-3-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182-07-6 | |

| Record name | Cholesteryl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3-beta-yl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-beta-yl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

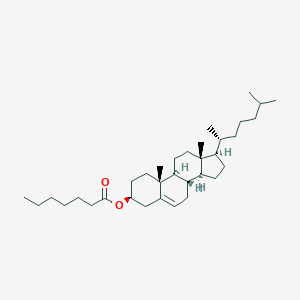

Cholesteryl heptanoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols related to cholesteryl heptanoate (B1214049). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and materials science.

Chemical Structure and Identification

Cholesteryl heptanoate, also known as cholesteryl enanthate, is an ester formed from the condensation of cholesterol and heptanoic acid.[1][2][3] The rigid steroid nucleus of cholesterol combined with the flexible seven-carbon acyl chain gives this molecule its unique physicochemical properties, including its liquid crystalline behavior.[4]

The chemical structure of this compound is characterized by the cholest-5-ene-3-beta-yl moiety esterified with a heptanoate group.[5] The IUPAC name for this compound is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1182-07-6[2][3][5] |

| Molecular Formula | C₃₄H₅₈O₂[1][3][5] |

| InChI | InChI=1S/C34H58O2/c1-7-8-9-10-14-32(35)36-27-19-21-33(5)26(23-27)15-16-28-30-18-17-29(25(4)13-11-12-24(2)3)34(30,6)22-20-31(28)33/h15,24-25,27-31H,7-14,16-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1[5] |

| InChIKey | KXWDMNPRHKRGKB-DYQRUOQXSA-N[5] |

| SMILES | CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C[5] |

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3][6] Its thermal properties are of significant interest due to its application in liquid crystal formulations.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 498.82 g/mol [1][2] |

| Melting Point | 111.4 °C[2] - 114 °C[4] |

| Boiling Point | 553.5 °C (estimated)[2] |

| XLogP3 | 11.6[5] |

Solubility

This compound is a lipophilic molecule and is generally insoluble in water.[7] It exhibits solubility in various organic solvents. For experimental purposes, stock solutions can be prepared in solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and various oils.[8] MedChemExpress provides protocols for preparing solutions of this compound, for instance, a solution of ≥ 5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Another protocol suggests a solubility of ≥ 5 mg/mL in 10% DMSO and 90% corn oil.[8]

Crystal Structure

The crystal structure of this compound has been determined, revealing that the molecule consists of a cholesteryl unit and a heptanoate unit.[6] The six-membered rings of the cholesterol backbone adopt chair and twisted-boat conformations, while the five-membered ring is in an envelope conformation.[6] In the crystalline state, the molecules are aligned along the a-axis and stacked along the b-axis.[6] The crystal packing is dominated by van der Waals interactions, with significant contributions from H···H (92.4%) and H···O/O···H (6.1%) interactions as determined by Hirshfeld surface analysis.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cholesteryl esters is through the esterification of cholesterol with the corresponding carboxylic acid or its derivative. A general and efficient method for the synthesis of cholesterol esters of long-chain fatty acids involves the use of a triphenylphosphine-sulfur trioxide adduct as a catalyst for the esterification reaction between cholesterol and the fatty acid in toluene (B28343) at 110 °C.[9]

Another established method is the ester interchange reaction, where cholesteryl acetate (B1210297) is reacted with the methyl ester of the desired fatty acid (in this case, methyl heptanoate) in the presence of a sodium ethylate catalyst.[10][11]

A plausible, detailed protocol for the synthesis via acid chloride is as follows:

Objective: To synthesize this compound from cholesterol and heptanoyl chloride.

Materials:

-

Cholesterol

-

Heptanoyl chloride

-

Pyridine (B92270) (anhydrous)

-

Toluene (anhydrous)

-

Methanol

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask dried in an oven, dissolve cholesterol (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add heptanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding methanol. Dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Crystallization: Recrystallize the purified this compound from a suitable solvent system (e.g., ethanol/acetone) to obtain a pure crystalline product.

Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity.

Table 3: Characterization Techniques for this compound

| Technique | Purpose | Expected Observations |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot with an Rf value different from the starting materials. |

| Melting Point Analysis | Determine purity and identity | Sharp melting point consistent with literature values (111.4-114 °C).[2][4] |

| Infrared (IR) Spectroscopy | Identify functional groups | Characteristic ester carbonyl (C=O) stretch around 1730 cm⁻¹, C-O stretch, and C-H stretches of the steroidal backbone and alkyl chain.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure | ¹H NMR will show characteristic signals for the steroidal protons and the heptanoate chain protons. ¹³C NMR will show the corresponding carbon signals.[1][5] |

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern | A molecular ion peak corresponding to the calculated molecular weight (498.82 g/mol ) and characteristic fragmentation patterns.[5] |

| Differential Scanning Calorimetry (DSC) | Investigate phase transitions | Endothermic peaks corresponding to the crystal-to-liquid crystal and liquid crystal-to-isotropic liquid phase transitions.[12][13] |

Applications

Liquid Crystals

This compound is a well-known thermochromic liquid crystal.[14][15][16] Its cholesteric (chiral nematic) phase exhibits selective reflection of light, resulting in iridescent colors that are sensitive to temperature changes. This property makes it useful in applications such as thermometers, mood rings, and thermal mapping devices. Mixtures of this compound with other cholesteryl esters, such as cholesteryl nonanoate (B1231133) and cholesteryl chloride, can be used to tune the temperature range and color play of the liquid crystal phase for specific applications.[7]

Drug Delivery

Cholesterol and its esters are increasingly being investigated for their potential in drug delivery systems.[17][18] The biocompatibility and ability of cholesterol to be incorporated into lipid bilayers make it an attractive component for formulating nanoparticles, liposomes, and micelles for targeted drug delivery.[18][19][20] The inclusion of cholesterol can enhance the stability of these formulations and improve their interaction with cell membranes.[18] this compound, as a lipophilic molecule, can be incorporated into the lipid core of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to encapsulate and deliver hydrophobic drugs.[21]

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

References

- 1. spectrabase.com [spectrabase.com]

- 2. Cholesterol Heptanoate | 1182-07-6 | FC61969 | Biosynth [biosynth.com]

- 3. larodan.com [larodan.com]

- 4. mriquestions.com [mriquestions.com]

- 5. This compound | C34H58O2 | CID 102014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure, Hirshfeld surface analysis, interaction energy, and DFT studies of cholesteryl heptanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of cholesterol esters of long-chain fatty acids and characterization of cholesteryl arachidonate* [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. Phase equilibria of cholesterol/dipalmitoylphosphatidylcholine mixtures: 2H nuclear magnetic resonance and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chymist.com [chymist.com]

- 15. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 16. youtube.com [youtube.com]

- 17. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cholesteryl heptanoate (B1214049), a cholesteryl ester of significant interest in various research and development fields, including drug delivery systems and liquid crystal applications. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of the chemical processes involved.

Introduction

Cholesteryl heptanoate (C₃₄H₅₈O₂) is an ester formed from the condensation of cholesterol and heptanoic acid. Like other cholesteryl esters, it is a key component in various biological and pathological processes and possesses unique physicochemical properties that make it a valuable compound for materials science and pharmaceutical applications. This guide details a reliable method for its laboratory-scale synthesis and subsequent purification to a high degree of purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with a heptanoic acid derivative. A common and effective method involves the reaction of cholesterol with heptanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Reaction

The overall chemical reaction is as follows:

Cholesterol + Heptanoyl Chloride → this compound + HCl

The base (e.g., pyridine (B92270) or triethylamine) reacts with the HCl to form a salt, driving the reaction to completion.

Experimental Protocol: Synthesis

Materials:

-

Cholesterol (C₂₇H₄₆O)

-

Heptanoyl chloride (C₇H₁₃ClO)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve cholesterol (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and stir at room temperature for 10 minutes.

-

Slowly add heptanoyl chloride (1.1 equivalents) to the stirring solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Experimental Protocol: Column Chromatography

Materials:

-

Silica (B1680970) gel (60-120 mesh)

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

Experimental Protocol: Recrystallization

Materials:

-

Purified this compound

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the this compound obtained from column chromatography in a minimal amount of hot ethanol or acetone in an Erlenmeyer flask.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₃₄H₅₈O₂ |

| Molecular Weight | 498.8 g/mol |

| Appearance | White crystalline powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Insoluble in water. |

Table 2: Spectroscopic Data for this compound [1][2]

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, ppm) | Characteristic peaks for the cholesterol backbone and the heptanoate chain. |

| ¹³C NMR (CDCl₃, ppm) | Signals corresponding to the 34 carbon atoms in the molecule. |

| FTIR (KBr, cm⁻¹) | Strong C=O stretching vibration around 1735 cm⁻¹ (ester), C-O stretching vibrations, and characteristic C-H stretching and bending vibrations of the steroidal backbone and the alkyl chain. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺. A prominent fragment at m/z 368 corresponding to the cholestadiene fragment is typically observed.[3] |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Purification and Analysis Workflow

This diagram outlines the workflow for the purification and subsequent analysis of the synthesized this compound.

Conclusion

This technical guide provides a detailed and practical framework for the successful synthesis and purification of this compound. The outlined protocols, when followed with care, will yield a high-purity product suitable for a wide range of research and development applications. The provided spectroscopic data serves as a benchmark for the characterization and quality control of the final compound.

References

Cholesteryl heptanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and experimental applications of cholesteryl heptanoate (B1214049). The information is intended to support research and development activities in the fields of biochemistry, materials science, and pharmacology.

Core Properties

Cholesteryl heptanoate, also known as cholesteryl enanthate, is an ester of cholesterol and heptanoic acid.[1] It belongs to the class of cholesteryl esters, which play a significant role in various biological processes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1182-07-6 | [1][3][4] |

| Molecular Formula | C34H58O2 | [3] |

| Molecular Weight | 498.82 g/mol | [4] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | 111.4 °C | [4] |

| Boiling Point | 553.5 °C | [4] |

| Purity | >99% | [1] |

| Storage | Freezer (-20°C to -80°C for long-term) | [1][4] |

Biological Significance and Applications

Cholesteryl esters, including this compound, are crucial components in several biological mechanisms. They are less soluble in water than cholesterol and are involved in the synthesis of bile acids, steroid hormones, and various fat-soluble vitamins.[2] Cholesterol itself is a vital constituent of cell membranes, where it modulates fluidity and permeability.[2]

The applications of this compound are diverse, stemming from its unique properties as a liquid crystal and a biochemical reagent:

-

Liquid Crystals: As a thermotropic liquid crystal, this compound exhibits changes in its optical properties with temperature variations. This characteristic is harnessed in applications such as temperature measurement and the detection of contaminants.[5]

-

Biochemical Research: It serves as a biochemical reagent in life science research.[6][7] For instance, it is used in studies related to fatty acid metabolism and the formation of atherosclerotic lesions.[4]

-

Drug Delivery Systems: this compound can be used to form polymeric matrices for drug delivery applications. These matrices are often designed with polymers that have phase transition temperatures near human body temperature (37°C).[4]

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. Below are key experimental protocols involving this compound.

Single crystals of this compound can be grown for structural analysis.

-

Methodology: A common method for crystallization is the slow evaporation of a concentrated solution.

-

Obtain a fine crystalline powder of this compound.

-

Prepare a concentrated solution using ethyl acetate (B1210297) as the solvent.

-

Allow the solvent to evaporate slowly at a controlled temperature.

-

Single crystals will form as the solution becomes supersaturated.[2]

-

For animal studies, proper dissolution of the compound is essential. The following protocol provides a method to prepare a clear stock solution.

-

Reagents:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline

-

-

Protocol for a 1 mL Working Solution:

-

Prepare a 50.0 mg/mL stock solution of this compound in DMSO.

-

To prepare the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and ensure it is evenly mixed.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

If precipitation occurs, heating and/or sonication can be used to aid dissolution.[6] It is recommended to prepare this working solution fresh on the day of use.[6]

-

The following diagram illustrates the workflow for preparing the in vivo working solution.

Signaling Pathways

While cholesteryl esters are integral to lipid metabolism and transport within the body, which involves complex biochemical pathways, specific signaling cascades directly initiated by or targeting only this compound are not well-documented in the reviewed literature. The biological effects of cholesteryl esters are generally considered in the broader context of cholesterol homeostasis and lipoprotein metabolism.

Conclusion

This compound is a versatile molecule with significant applications in both materials science and biomedical research. Its well-defined physical properties and role as a cholesterol derivative make it a valuable tool for scientists and researchers. The experimental protocols provided in this guide offer a starting point for the effective use of this compound in laboratory settings. Further research into its specific biological interactions may unveil more targeted applications in drug development and diagnostics.

References

- 1. larodan.com [larodan.com]

- 2. Crystal structure, Hirshfeld surface analysis, interaction energy, and DFT studies of cholesteryl heptanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C34H58O2 | CID 102014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cholesterol Heptanoate | 1182-07-6 | FC61969 | Biosynth [biosynth.com]

- 5. cmmi.tuiasi.ro [cmmi.tuiasi.ro]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 1182-07-6 [chemicalbook.com]

Liquid crystalline phases of Cholesteryl heptanoate

An In-depth Technical Guide on the Liquid Crystalline Phases of Cholesteryl Heptanoate (B1214049)

Introduction

Cholesteryl heptanoate (also known as cholesteryl enanthate) is an ester of cholesterol and heptanoic acid.[1][2] Like many cholesterol esters, it exhibits thermotropic liquid crystalline behavior, meaning it passes through intermediate, partially ordered phases (mesophases) between the solid crystalline state and the isotropic liquid state upon changes in temperature.[3][4] These mesophases, which include smectic and cholesteric (chiral nematic) phases, are of significant interest in materials science and have applications in areas such as drug delivery and diagnostics.[5] This technical guide provides a comprehensive overview of the liquid crystalline phases of this compound, detailing its phase transitions, the experimental protocols used for its characterization, and its structural properties.

Physicochemical and Structural Data

This compound is composed of a rigid steroid ring system from the cholesterol moiety and a flexible seven-carbon aliphatic chain from the heptanoate group.[6] This molecular structure is key to its ability to form liquid crystal phases.[3] The crystalline form has been analyzed using X-ray crystallography, revealing a monoclinic system where molecules are arranged in layers.[6][7] In the crystal packing, van der Waals forces are the dominant intermolecular interactions.[6]

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Synonyms | Cholesterol Heptanoate, Cholesteryl Enanthate | [1][2][5] |

| CAS Number | 1182-07-6 | [1][2][5] |

| Molecular Formula | C₃₄H₅₈O₂ | [1][2][6] |

| Molecular Weight | 498.82 g/mol | [1][2][5] |

| Crystal System (Solid) | Monoclinic |[7] |

Liquid Crystalline Phase Transitions and Thermodynamic Data

This compound displays a rich polymorphism, exhibiting both smectic and cholesteric liquid crystal phases upon heating. The transition between these phases occurs at specific, reproducible temperatures. These transitions are typically studied using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[3][7]

Table 2: Phase Transition Temperatures for this compound

| Transition | Temperature (°C) |

|---|---|

| Crystal to Smectic Phase | ~ 93.0 |

| Smectic to Cholesteric Phase | ~ 99.5 |

| Cholesteric to Isotropic Liquid | ~ 101.5 |

(Data sourced from a systematic study of saturated cholesteryl esters)[7]

The sequence of phase transitions upon heating involves the breakdown of the ordered crystal lattice into layered smectic structures, followed by a transition to a chiral nematic (cholesteric) phase where the layered structure is lost but directional ordering is maintained, and finally melting into a disordered isotropic liquid.[4][7]

Figure 1: Phase transition sequence of this compound upon heating.

Experimental Protocols

The characterization of liquid crystalline materials like this compound relies on a combination of analytical techniques to determine transition temperatures, identify mesophases, and elucidate molecular structure.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8] It is the primary method for determining the temperatures and enthalpies of phase transitions.[3][9]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument used is typically a power-compensated or heat-flux DSC, such as a Perkin-Elmer DSC-1B.[8]

-

Thermal Program: The sample is subjected to a controlled temperature program, which includes heating and cooling cycles at a constant rate (e.g., 2.5 to 10.0 °C/min).[8]

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-smectic). The peak onset or peak maximum provides the transition temperature, and the area under the peak is integrated to calculate the enthalpy of the transition (ΔH).[3] Purity analysis can also be performed by examining the shape of the melting endotherm.[8]

Polarized Optical Microscopy (POM)

POM is a crucial technique for the qualitative identification of liquid crystal phases. Each type of mesophase (nematic, smectic, cholesteric) exhibits a characteristic optical texture when viewed between crossed polarizers.[7][10]

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage with precise temperature control, which is mounted on the stage of a polarizing microscope.

-

Observation: The sample is heated slowly from its solid state through its liquid crystalline phases to the isotropic liquid. The texture of the sample is observed through the microscope with crossed polarizers at each stage.

-

Phase Identification:

-

Smectic phases often show focal conic or fan-like textures.

-

Cholesteric (chiral nematic) phases typically exhibit an oily streak or planar texture, which can show iridescent colors due to the selective reflection of light by the helical structure.[4][11]

-

The isotropic liquid phase appears completely dark (extinguished) under crossed polarizers because it is optically isotropic.[12]

-

-

Cooling: Observations are also made during a controlled cooling cycle, as some phases may be monotropic (appearing only on cooling).

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and ordering within the different phases.[7] It allows for the determination of parameters like layer spacing in smectic phases and the average distance between molecules.

Methodology:

-

Sample Preparation: The this compound sample is loaded into a thin-walled capillary tube or placed on a temperature-controlled sample holder.

-

Instrumentation: The sample is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).

-

Data Collection: Diffraction patterns are recorded at various temperatures corresponding to the solid, smectic, cholesteric, and liquid phases.

-

Data Analysis:

-

Smectic Phase: The diffraction pattern shows a sharp, intense reflection at a low angle (small-angle region), which corresponds to the smectic layer spacing (d). A diffuse, weak ring at wide angles corresponds to the disordered lateral packing of the molecules within the layers.[7]

-

Cholesteric/Nematic Phase: These phases show no low-angle peak, indicating the absence of a layered structure. A diffuse ring is observed at wide angles, similar to that of a liquid, reflecting the short-range positional order.[7]

-

Crystalline Solid: The solid phase produces a series of sharp diffraction peaks at both low and wide angles, indicative of a well-defined, three-dimensional crystal lattice.[6]

-

Figure 2: General experimental workflow for characterizing liquid crystals.

Conclusion

This compound is a classic example of a thermotropic liquid crystal, exhibiting a well-defined sequence of smectic and cholesteric mesophases. Its phase behavior can be thoroughly characterized using a combination of standard analytical techniques, including differential scanning calorimetry for thermodynamic data, polarized optical microscopy for phase identification, and X-ray diffraction for structural analysis. The data and protocols outlined in this guide provide a foundational understanding for researchers and professionals working with cholesteric esters in various scientific and industrial applications.

References

- 1. This compound | C34H58O2 | CID 102014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid Crystals [webmis.highland.cc.il.us]

- 5. Cholesterol Heptanoate | 1182-07-6 | FC61969 | Biosynth [biosynth.com]

- 6. Crystal structure, Hirshfeld surface analysis, interaction energy, and DFT studies of cholesteryl heptanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mriquestions.com [mriquestions.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 12. chymist.com [chymist.com]

Solubility Profile of Cholesteryl Heptanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cholesteryl heptanoate (B1214049), a cholesteryl ester of significant interest in various research and development applications, including drug delivery systems and liquid crystal formulations. Due to the limited availability of direct quantitative solubility data for cholesteryl heptanoate in a wide range of organic solvents, this guide presents data for the closely related short-chain cholesteryl ester, cholesteryl acetate (B1210297), as a representative model. This information, coupled with detailed experimental protocols, offers valuable insights for researchers working with this class of compounds.

Core Concepts in Solubility

Cholesteryl esters, including this compound, are significantly more hydrophobic than free cholesterol due to the esterification of the 3-hydroxyl group.[1][2] This increased lipophilicity governs their solubility characteristics, making them generally soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[3] The solubility of these compounds is influenced by several factors, including the nature of the solvent (polarity, hydrogen bonding capacity), temperature, and the specific acyl chain length of the cholesteryl ester.

Quantitative Solubility Data

Table 1: Solubility of Cholesteryl Acetate in Various Organic Solvents [4]

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 11 | 0.25 |

| 25 | 0.50 | |

| 40 | 1.05 | |

| 50 | 1.70 | |

| Ethanol | 11 | 0.70 |

| 25 | 1.40 | |

| 40 | 2.80 | |

| 50 | 4.50 | |

| 2-Propanol | 11 | 1.20 |

| 25 | 2.50 | |

| 40 | 5.00 | |

| 50 | 8.00 | |

| Acetone | 11 | 4.50 |

| 25 | 8.50 | |

| 40 | 15.00 | |

| 50 | 22.00 | |

| Acetonitrile | 11 | 0.30 |

| 25 | 0.60 | |

| 40 | 1.20 | |

| 50 | 2.00 |

Note: This data is for cholesteryl acetate and should be used as an illustrative guide for the potential solubility of this compound.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following section details a widely used method, the gravimetric method, for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the dissolved solute in a known mass of a saturated solution.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial/flask to prevent solvent evaporation.

-

Place the vial/flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute remains constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Alternative Method: Spectrophotometric Determination

For compounds that possess a suitable chromophore or can be derivatized to produce a colored product, UV-Vis spectrophotometry can be a sensitive and accurate method for determining concentration. The Liebermann-Burchard reaction, for instance, can be used for the colorimetric determination of cholesterol and its esters.[5][6] This involves creating a calibration curve of known concentrations and then measuring the absorbance of the saturated solution (after appropriate dilution) to determine its concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and the experimental procedures for its determination. While direct quantitative data remains sparse, the provided information on a related compound and detailed methodologies should empower researchers to effectively work with and characterize this important lipid.

References

- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 2. Cholesteryl ester - Wikiwand [wikiwand.com]

- 3. lndcollege.co.in [lndcollege.co.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]

An In-depth Technical Guide to the Thermochromic Properties of Cholesteryl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochromic properties of cholesteryl heptanoate (B1214049), a cholesterol ester known for its liquid crystalline behavior. This document collates available data on its phase transitions, presents detailed experimental protocols for its characterization, and includes visualizations to illustrate the underlying principles of its temperature-dependent color changes.

Core Thermochromic and Physical Properties

Cholesteryl heptanoate, a saturated cholesteryl ester, exhibits a fascinating thermochromic behavior, transitioning through different liquid crystal phases upon heating and cooling. These phase changes are accompanied by distinct alterations in its optical properties, most notably the reflection of specific colors of light. The key physical and thermochromic data for this compound are summarized below.

Table 1: Physical and Thermochromic Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₅₈O₂ |

| Molecular Weight | 498.82 g/mol |

| Melting Point (Solid to Liquid Crystal Transition) | 111.4 °C [2, 112 °C (approx.)] |

| Smectic to Cholesteric Transition Temperature | Information not available in searched results |

| Cholesteric to Isotropic Liquid (Clearing Point) | Information not available in searched results |

| Thermochromic Color Play | While specific color-temperature data for pure this compound is not readily available in the searched literature, it is expected to exhibit a color play in its cholesteric phase, with the color changing from red at lower temperatures to blue at higher temperatures upon heating. |

Note: The exact temperatures for the smectic-cholesteric and cholesteric-isotropic transitions, as well as the specific color-temperature correlations, can be influenced by sample purity and experimental conditions.

Understanding the Thermochromic Mechanism

The thermochromic properties of this compound arise from the unique molecular arrangement in its cholesteric (or chiral nematic) liquid crystal phase. In this phase, the elongated molecules are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure has a characteristic pitch, which is the distance over which the molecular orientation completes a 360° rotation.

The pitch of the cholesteric helix is highly sensitive to temperature. As the temperature changes, the pitch of the helix changes, which in turn alters the wavelength of light that is selectively reflected. This phenomenon is known for other cholesteryl esters to follow a general trend where the pitch decreases with increasing temperature, leading to a shift in the reflected color from red to blue upon heating.

Experimental Protocols for Characterization

To investigate the thermochromic properties of this compound, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the temperatures and enthalpies of phase transitions. A typical experimental protocol for analyzing this compound would involve the following steps:

-

Sample Preparation: A small, precisely weighed amount of high-purity this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation of the sample.

-

Thermal Program:

-

Heating Scan: The sample is heated at a controlled rate (e.g., 5-10 °C/min) from a temperature below its melting point to a temperature above its clearing point. This allows for the determination of the solid-to-liquid crystal and liquid crystal-to-isotropic liquid transition temperatures and their associated enthalpy changes.

-

Cooling Scan: The sample is then cooled at the same controlled rate back to the initial temperature. This provides information on the transitions from the isotropic liquid to the various liquid crystal phases and finally to the solid state. Hysteresis between heating and cooling scans is common for liquid crystals.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on the heating scan and exothermic peaks on the cooling scan correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature.

Polarized Light Microscopy (PLM)

PLM is an essential technique for visually identifying the different liquid crystal phases based on their unique optical textures. A general procedure for the PLM analysis of this compound is as follows:

-

Sample Preparation: A small amount of this compound is placed on a clean microscope slide and covered with a coverslip. The sample is then heated on a hot stage to its isotropic liquid phase to ensure a uniform thin film and then cooled to the desired temperature for observation.

-

Microscope Setup: The microscope is equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), with their polarization axes oriented perpendicular to each other (crossed polars). A hot stage is used to precisely control the sample temperature.

-

Observation: The sample is observed through the eyepieces as the temperature is varied.

-

Isotropic Liquid Phase: This phase is optically isotropic and will appear dark under crossed polars.

-

Cholesteric Phase: This phase is birefringent and will exhibit a characteristic texture, often a "focal conic" or "fingerprint" texture. As the temperature is changed within this phase, a play of colors will be observed due to the temperature-dependent selective reflection of light.

-

Smectic Phase: This phase is also birefringent and typically shows a different, often more ordered texture (e.g., focal conic fans or bâtonnets) compared to the cholesteric phase.

-

-

Image and Data Capture: Photomicrographs and videos are taken at different temperatures to document the phase transitions and the thermochromic color changes.

Visualizing the Thermochromic Pathway

The relationship between temperature and the liquid crystal phases of this compound can be visualized in a signaling pathway diagram.

Caption: Phase transitions of this compound with temperature.

Experimental Workflow for Thermochromic Analysis

A logical workflow for the comprehensive analysis of the thermochromic properties of this compound is outlined below.

Caption: Workflow for characterizing thermochromic properties.

Cholesteryl Heptanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl heptanoate (B1214049), a cholesterol ester, holds a significant place in the history of materials science as a member of the class of compounds that led to the discovery of liquid crystals. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and applications of cholesteryl heptanoate. Detailed experimental protocols for its synthesis and its use in thermochromic liquid crystal formulations are presented. Furthermore, its relevance in biological systems is discussed through the illustration of the cholesterol esterification pathway. This document is intended to be a core resource for researchers, scientists, and drug development professionals working with or interested in cholesteryl esters and their diverse applications.

Discovery and History

The story of this compound is intrinsically linked to the groundbreaking discovery of a new state of matter: liquid crystals. In 1888, the Austrian botanist Friedrich Reinitzer was studying the physicochemical properties of derivatives of cholesterol.[1][2][3] He observed that cholesteryl benzoate (B1203000) exhibited two distinct melting points; at 145.5 °C, it melted into a cloudy liquid, and at 178.5 °C, this turbid fluid became clear.[1][4] This unusual behavior was the first documented observation of a liquid crystalline phase.[2][5]

Following Reinitzer's discovery, a surge of scientific inquiry into other cholesterol esters began, with the aim of characterizing their unique optical and thermal properties.[3][5] While the exact date and discoverer of the first synthesis of this compound are not precisely documented in readily available historical records, it was synthesized and studied as part of this broader scientific exploration of "cholesteric" liquid crystals, a term coined by Otto Lehmann in 1904.[1] These investigations laid the foundation for the development of liquid crystal displays (LCDs) and other technologies that rely on the unique properties of these materials.[5]

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate | [2] |

| CAS Number | 1182-07-6 | [2] |

| Molecular Formula | C₃₄H₅₈O₂ | [2] |

| Molecular Weight | 498.82 g/mol | [5] |

| Melting Point | 111.4 - 113 °C | [1][5] |

| Boiling Point | 530.3 - 553.5 °C (estimated) | [1][5] |

| Density | 0.9681 g/cm³ (estimated) | [1] |

| Refractive Index | 1.5250 (estimated) | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents like chloroform (B151607) and ethanol (B145695). |

Experimental Protocols

Synthesis of this compound

A common and historically relevant method for the synthesis of this compound is the esterification of cholesterol with heptanoyl chloride, the acid chloride of heptanoic acid. More modern methods, such as the Steglich esterification, offer milder reaction conditions.

Method 1: Acyl Chloride Esterification

This method involves the reaction of cholesterol with heptanoyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

-

Materials:

-

Cholesterol

-

Heptanoyl chloride

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Ethanol

-

Distilled water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve cholesterol in anhydrous toluene.

-

Add an equimolar amount of anhydrous pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of heptanoyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding distilled water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from hot ethanol to yield pure this compound.

-

Method 2: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the esterification of cholesterol with heptanoic acid under mild, neutral conditions.[7][8][9]

-

Materials:

-

Cholesterol

-

Heptanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (anhydrous)

-

Hexane

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve cholesterol, heptanoic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with dichloromethane.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the product and evaporate the solvent to obtain pure this compound.

-

Preparation of a Thermochromic Liquid Crystal Formulation

This compound can be used as a component in thermochromic liquid crystal mixtures, which change color in response to temperature variations. The exact color and temperature range can be tuned by adjusting the composition of the mixture.

-

Materials:

-

This compound

-

Cholesteryl oleyl carbonate

-

Cholesteryl benzoate

-

Small glass vial

-

Heat gun or hot plate

-

Black backing material (e.g., black cardstock)

-

Clear adhesive tape

-

-

Procedure:

-

Weigh out the desired ratios of this compound, cholesteryl oleyl carbonate, and cholesteryl benzoate into a small glass vial. A typical starting ratio could be 1:1:1 by weight.

-

Gently heat the vial using a heat gun or on a hot plate until the mixture melts into a homogenous, clear liquid.

-

While the mixture is still in its liquid state, apply a small amount onto the black backing material.

-

Cover the liquid crystal layer with a piece of clear adhesive tape to protect it from the atmosphere.

-

Allow the formulation to cool to room temperature.

-

Observe the color of the liquid crystal film. Gently touch the backing material to warm it with your finger and observe the color change as the temperature increases.

-

Biological Relevance and Signaling Pathways

While this compound itself is not a direct signaling molecule in biological pathways, as a cholesteryl ester, it is part of the broader landscape of cholesterol metabolism and transport, which is crucial for cellular function.[10] In cells, free cholesterol is esterified to a fatty acid to form a cholesteryl ester, a more hydrophobic molecule that can be stored in lipid droplets or packaged into lipoproteins for transport.[10]

This esterification process is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[11] The reverse reaction, the hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid, is catalyzed by cholesterol esterases.[11] The balance between cholesterol esterification and hydrolysis is critical for maintaining cellular cholesterol homeostasis.[11]

Recent research has indicated that signaling through the cholecystokinin (B1591339) 2 receptor (CCK2R), a G protein-coupled receptor, can lead to an increase in cholesterol esterification, which in turn contributes to tumor cell proliferation and invasion.[12] This highlights a link between a specific signaling pathway and the regulation of cholesteryl ester levels.

Visualizations

Synthesis of this compound (Acyl Chloride Method)

Caption: Workflow for the synthesis of this compound.

Application in a Thermochromic Liquid Crystal Display

Caption: Workflow for creating a thermochromic display.

Cholesterol Esterification Signaling Pathway

Caption: Cellular cholesterol esterification pathway.

References

- 1. This compound | 1182-07-6 [m.chemicalbook.com]

- 2. This compound | C34H58O2 | CID 102014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mriquestions.com [mriquestions.com]

- 4. Crystal structure, Hirshfeld surface analysis, interaction energy, and DFT studies of cholesteryl heptanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Heptanoate | 1182-07-6 | FC61969 | Biosynth [biosynth.com]

- 6. Cholesterol Heptanoate price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. synarchive.com [synarchive.com]

- 10. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 11. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 12. WO2021046004A1 - Thermochromic liquid crystal inks and coatings - Google Patents [patents.google.com]

The Biological Significance of Cholesteryl Esters: A Technical Overview with a Focus on Cholesteryl Heptanoate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the biological relevance of cholesteryl esters as a class of molecules. While Cholesteryl Heptanoate (B1214049) is a specific short-chain cholesteryl ester, there is a notable scarcity of published research detailing its specific biological functions, metabolic pathways, and quantitative experimental data. Therefore, this guide extrapolates from the broader knowledge of cholesteryl esters to infer the potential roles of Cholesteryl Heptanoate, highlighting areas where further research is critically needed.

Introduction to Cholesteryl Esters

Cholesteryl esters (CEs) are fundamental lipid molecules essential for cholesterol homeostasis in vertebrates. They are esters of cholesterol and a fatty acid, rendering them more hydrophobic than free cholesterol.[1] This property dictates their primary roles in the body: as the main form for cholesterol storage within cells and for transport in plasma lipoproteins.[1] The fatty acid component of a cholesteryl ester can vary in chain length and saturation, influencing its physical properties and potentially its biological interactions. This compound, a cholesteryl ester with a seven-carbon fatty acid (heptanoic acid), represents a short-chain variant. While its specific biological roles are not well-documented, understanding the general principles of CE metabolism and function provides a framework for postulating its significance.

Core Biological Functions of Cholesteryl Esters

The biological relevance of cholesteryl esters is centered around three key processes:

-

Cholesterol Storage: Cells convert free cholesterol into cholesteryl esters to prevent the toxicity associated with excess free cholesterol in cellular membranes. These esters are stored in cytosolic lipid droplets.

-

Cholesterol Transport: Cholesteryl esters, along with triglycerides, form the hydrophobic core of lipoprotein particles (chylomicrons, VLDL, LDL, and HDL), enabling the transport of cholesterol between tissues via the bloodstream.

-

Precursors for Steroidogenesis: In steroidogenic tissues like the adrenal glands and gonads, stored cholesteryl esters can be hydrolyzed to release free cholesterol, which serves as the precursor for the synthesis of steroid hormones.

Key Signaling and Metabolic Pathways

The metabolism of cholesteryl esters is tightly regulated by a series of enzymes and transfer proteins that govern their synthesis, hydrolysis, and transfer between lipoproteins.

Cholesteryl Ester Synthesis

Intracellular Synthesis: Acyl-CoA:cholesterol acyltransferase (ACAT) is the primary enzyme responsible for the esterification of cholesterol within cells. It catalyzes the transfer of a fatty acyl group from acyl-CoA to cholesterol.

Plasma-based Synthesis: Lecithin:cholesterol acyltransferase (LCAT) is a key enzyme in plasma that esterifies cholesterol on the surface of high-density lipoprotein (HDL) particles, playing a crucial role in reverse cholesterol transport.

Caption: Synthesis pathways of cholesteryl esters.

Cholesteryl Ester Hydrolysis and Transfer

Hydrolysis: Hormone-sensitive lipase (B570770) (HSL) and neutral cholesterol ester hydrolase (nCEH) are responsible for hydrolyzing stored cholesteryl esters in various tissues to release free cholesterol and fatty acids.

Transfer: Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.

Caption: Hydrolysis and transfer of cholesteryl esters.

Quantitative Data Summary

| Enzyme/Protein | Parameter | Typical Value/Range | Organism/System |

| LCAT | Specific Activity | ~5,000 nmol/mL/h | Human LCAT transgenic mice plasma[2] |

| CETP | IC50 (Torcetrapib) | Varies with assay | In vitro fluorometric assay[3] |

| ACAT | - | - | Data highly dependent on cell type and conditions |

| HSL | - | - | Activity varies with hormonal stimulation |

Note: The provided values are illustrative and can vary significantly based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of cholesteryl ester biology. Below are representative protocols for key assays.

Quantification of Cholesteryl Esters by Mass Spectrometry

Objective: To quantify the levels of specific cholesteryl esters in a biological sample.

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[4]

-

Lipid Extraction: Lipids are extracted from the sample (e.g., plasma, cell lysate) using a solvent system such as chloroform:methanol.

-

Chromatographic Separation: The lipid extract is injected into a UHPLC system equipped with a suitable column (e.g., C18) to separate different lipid classes.

-

Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a mass spectrometer. Cholesteryl esters are ionized (e.g., by atmospheric pressure chemical ionization - APCI) and fragmented.

-

Quantification: Specific precursor-product ion transitions for each cholesteryl ester species are monitored for quantification, often using a stable isotope-labeled internal standard.

Caption: Workflow for cholesteryl ester quantification by MS.

In Vitro LCAT Activity Assay

Objective: To measure the activity of Lecithin:cholesterol acyltransferase (LCAT) in a sample.

Methodology: Fluorometric Assay.[5]

-

Substrate Preparation: A fluorescently labeled cholesterol substrate is incorporated into liposomes.

-

Reaction Initiation: The plasma sample or purified LCAT is incubated with the substrate-containing liposomes at 37°C.

-

Fluorescence Measurement: The esterification of the fluorescent cholesterol by LCAT leads to a change in its fluorescence properties, which is monitored over time using a fluorometer.

-

Activity Calculation: The rate of change in fluorescence is proportional to the LCAT activity in the sample.

In Vitro CETP Activity Assay

Objective: To measure the activity of Cholesteryl Ester Transfer Protein (CETP).

Methodology: Fluorometric Assay.[3]

-

Assay Components: The assay utilizes donor particles containing a self-quenched fluorescent neutral lipid and acceptor particles.

-

Reaction: In the presence of active CETP, the fluorescent lipid is transferred from the donor to the acceptor particle, resulting in an increase in fluorescence.

-

Measurement: The increase in fluorescence intensity is measured over time at an excitation of ~465 nm and an emission of ~535 nm.[3]

-

Inhibitor Screening: The assay can be adapted to screen for CETP inhibitors by measuring the reduction in the rate of fluorescence increase in the presence of test compounds.

In Vitro ACAT Activity Assay

Objective: To determine the activity of Acyl-CoA:cholesterol acyltransferase (ACAT).

Methodology: Fluorescence-based assay.[6]

-

Cell Culture and Microsome Preparation: Cells expressing ACAT are cultured, and microsomes containing the enzyme are isolated.

-

Substrate Incubation: The microsomes are incubated with a fluorescently labeled fatty acyl-CoA and cholesterol.

-

Lipid Extraction and Separation: After the reaction, lipids are extracted and the fluorescently labeled cholesteryl ester product is separated from the unreacted substrate, often by thin-layer chromatography (TLC).

-

Quantification: The amount of fluorescent cholesteryl ester is quantified using a fluorescence scanner, which is indicative of ACAT activity.

Conclusion and Future Directions

Cholesteryl esters are central players in cholesterol metabolism, and their dysregulation is implicated in various diseases, including atherosclerosis and certain cancers. While the broader aspects of cholesteryl ester biology are well-studied, the specific roles of individual cholesteryl ester species, such as this compound, remain largely unexplored.

Future research should focus on:

-

Profiling of Short-Chain Cholesteryl Esters: Utilizing advanced mass spectrometry techniques to determine the abundance and distribution of short-chain CEs like this compound in various tissues and disease states.

-

Functional Studies: Investigating the specific interactions of short-chain CEs with key metabolic enzymes and transport proteins.

-

In Vivo Studies: Employing animal models to elucidate the physiological and pathophysiological roles of specific cholesteryl esters.

A deeper understanding of the biology of individual cholesteryl ester species will undoubtedly open new avenues for the diagnosis and treatment of metabolic and cardiovascular diseases.

References

- 1. lipotype.com [lipotype.com]

- 2. Development of a Novel Fluorescent Activity Assay for Lecithin:cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cholesteryl Heptanoate in Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl heptanoate (B1214049) is a cholesterol derivative that exhibits liquid crystal properties, specifically a cholesteric (or chiral nematic) phase.[1][2] Materials in this phase have a helical structure that can selectively reflect light of specific wavelengths, leading to iridescent color play. This property makes cholesteryl heptanoate and other cholesteryl esters valuable components in the formulation of thermochromic liquid crystals, which change color in response to temperature variations.[3][4] These materials have applications in temperature sensing, mood rings, and simple display devices.[1] When mixed with a nematic liquid crystal, this compound can induce a chiral nematic phase, the pitch of which can be tuned. This allows for the development of various electro-optical devices. This document provides detailed application notes and protocols for the use of this compound in liquid crystal displays.

Physical and Chemical Properties

This compound is a white crystalline powder at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₅₈O₂ | [5] |

| Molecular Weight | 498.82 g/mol | [5] |

| Melting Point | 111.4 °C | [1] |

| Appearance | White fine crystalline powder | [3] |

Applications in Liquid Crystal Displays

This compound is primarily used as a chiral dopant in nematic liquid crystals to induce a cholesteric phase. The concentration of the this compound and the choice of the nematic host determine the helical pitch of the mixture, which in turn dictates the wavelength of the reflected light.

Thermochromic Liquid Crystal Displays

The helical pitch of many cholesteric liquid crystals is temperature-sensitive. This allows for the creation of displays that change color with temperature. By carefully selecting the composition of a mixture of cholesteryl esters, including this compound, the temperature range and color play can be precisely controlled.

Guest-Host Displays

In a guest-host display, a dichroic dye (the "guest") is dissolved in a liquid crystal host. The orientation of the dye molecules follows that of the liquid crystal molecules. By applying an electric field, the liquid crystal and dye molecules can be reoriented, changing the absorption of light and thus switching the display between a colored and a colorless (or less colored) state. This compound can be used to create the cholesteric host in such displays.

Experimental Protocols

Protocol 1: Preparation of a Thermochromic Liquid Crystal Mixture

This protocol describes the preparation of a simple thermochromic liquid crystal mixture for demonstration purposes. The composition can be varied to achieve different temperature-color responses.

Materials:

-

This compound

-

Cholesteryl oleyl carbonate

-

Cholesteryl benzoate (B1203000)

-

Glass vial

-

Heat gun or hot plate

-

Spatula

-

Balance (accurate to 0.01 g)

Procedure:

-

Gently heat the vial using a heat gun or on a hot plate while stirring with a clean spatula until all the solids have melted and a homogenous, clear liquid is formed. The melting point of this compound is 111.4 °C, so the mixture will need to be heated accordingly.[1]

-

Once melted and mixed, the liquid crystal mixture can be cooled to observe its thermochromic properties. The color of the mixture will change as it cools through its cholesteric phase.

-

For display fabrication, a small amount of the molten mixture can be applied to a black, non-reactive substrate and sealed with a transparent cover slip or polymer sheet.

Protocol 2: Fabrication of a Simple Guest-Host Liquid Crystal Cell

This protocol outlines the fabrication of a basic guest-host display cell.

Materials:

-

Thermochromic liquid crystal mixture containing this compound (prepared as in Protocol 1)

-

Dichroic dye (e.g., a black dichroic dye mixture)

-

Two indium tin oxide (ITO) coated glass slides

-

Spacers (e.g., 10-20 μm polymer beads)

-

UV-curable adhesive

-

UV lamp

-

Power supply

-

Polarizers (optional, depending on the display mode)

Procedure:

-

Dissolve a small amount of the dichroic dye into the prepared liquid crystal mixture. The concentration of the dye is typically low (e.g., 1-2% by weight). Heat the mixture gently to ensure the dye dissolves completely.

-

Clean the ITO-coated glass slides thoroughly.

-

Mix the spacers with the UV-curable adhesive and apply a thin line of the mixture along the edges of one of the ITO slides, leaving a small gap for filling.

-

Place the second ITO slide on top, with the conductive sides facing each other, and press gently to ensure a uniform cell gap defined by the spacers.

-

Cure the adhesive using a UV lamp.

-

Fill the cell with the liquid crystal-dye mixture through the gap using capillary action. This is best done while the mixture is in its isotropic liquid state (above its clearing point).

-

Seal the filling port with a small amount of UV-curable adhesive and cure it.

-

Attach electrical contacts to the ITO electrodes.

-

The cell can now be tested by applying a voltage and observing the change in color and light absorption.

Characterization of Liquid Crystal Properties

Determination of Phase Transition Temperatures

The phase transition temperatures of the liquid crystal mixtures can be determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

-

DSC: A small, weighed sample of the mixture is heated and cooled at a controlled rate in the DSC instrument. The phase transitions will appear as endothermic or exothermic peaks in the heat flow curve, allowing for the determination of the transition temperatures and enthalpies.

-

POM: A small amount of the liquid crystal mixture is placed between a microscope slide and a coverslip and observed under a polarizing microscope equipped with a hot stage. As the temperature is varied, changes in the texture of the liquid crystal indicate phase transitions. The characteristic textures of the cholesteric and other liquid crystal phases can be identified.

Electro-Optical Characterization

The electro-optical properties of the fabricated liquid crystal cells are crucial for display applications. Key parameters to measure include:

-

Switching Voltage and Time: The voltage required to switch the display between its on and off states and the time it takes to do so. This is typically measured by applying a square wave voltage to the cell and monitoring the change in light transmission with a photodiode connected to an oscilloscope.

-

Contrast Ratio: The ratio of the light transmission in the on state to the off state. This is measured using a spectrophotometer or a photometer.

-

Viewing Angle: The range of angles from which the display can be viewed with acceptable image quality. This is measured using a goniometer.

Data Presentation

Quantitative data for liquid crystal mixtures containing this compound is not extensively available in the public literature. The following table provides representative data for other cholesteryl ester mixtures to illustrate the typical range of properties.